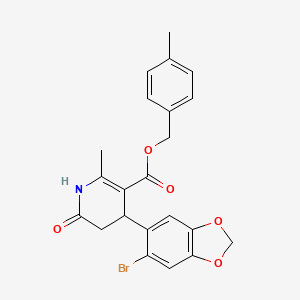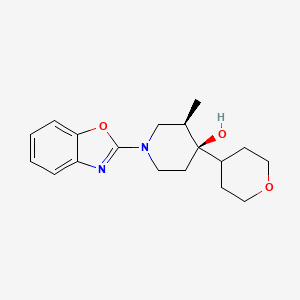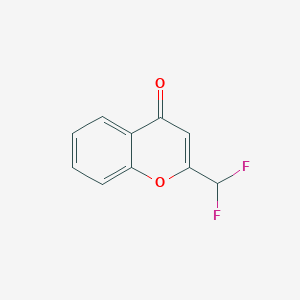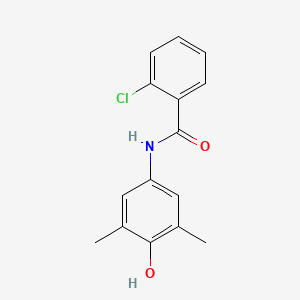
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide, also known as Compound A, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound A induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway. Inflammation is reduced by inhibiting the NF-κB pathway. In metabolic research, this compound A increases insulin sensitivity by activating the AMPK pathway.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. In cancer cells, this compound A induces apoptosis and inhibits cell proliferation. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines. In metabolic research, this compound A increases insulin sensitivity and reduces blood glucose levels.
実験室実験の利点と制限
One advantage of using 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A in lab experiments is its specificity. This compound A has been found to have a high level of specificity for its target enzymes and signaling pathways. This allows researchers to study the effects of inhibiting specific pathways without affecting other pathways. One limitation of using this compound A is its potential toxicity. While this compound A has been found to be relatively non-toxic in vitro, its toxicity in vivo is not fully understood.
将来の方向性
There are several future directions for research on 2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A. One area of research is the development of more specific inhibitors of the PI3K/Akt/mTOR pathway. Another area of research is the development of more potent anti-inflammatory agents. In metabolic research, future directions include the development of compounds that can increase insulin sensitivity without causing hypoglycemia. Overall, this compound A has the potential to be a valuable tool in various scientific research areas.
合成法
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3,3,3-trifluoropropene with sodium hydride to produce a trifluoromethyl anion. This anion is then reacted with 1-methyl-2-phenoxyethanol to produce a trifluoromethyl ether. The final step involves the reaction of the trifluoromethyl ether with 2,2,3,3-tetrafluoroacetyl chloride to produce this compound A.
科学的研究の応用
2,2,3,3-tetrafluoro-N-(1-methyl-2-phenoxyethyl)-3-(trifluoromethoxy)propanamide A has been studied for its potential applications in various scientific research areas, including cancer research, inflammation research, and metabolic research. In cancer research, this compound A has been found to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has shown that this compound A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In metabolic research, this compound A has been found to increase insulin sensitivity and reduce blood glucose levels.
特性
IUPAC Name |
2,2,3,3-tetrafluoro-N-(1-phenoxypropan-2-yl)-3-(trifluoromethoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F7NO3/c1-8(7-23-9-5-3-2-4-6-9)21-10(22)11(14,15)12(16,17)24-13(18,19)20/h2-6,8H,7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNQWTRVKMIQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-2-[(2-ethoxyphenoxy)methyl]benzene](/img/structure/B5600421.png)
![tert-butyl 3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5600434.png)

![ethyl [(1-{[(2-methyl-4-oxo-3(4H)-quinazolinyl)imino]methyl}-2-naphthyl)oxy]acetate](/img/structure/B5600452.png)

![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5600466.png)
![1-methyl-4-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5600469.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B5600472.png)
![N-(4-{[(2,4-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5600476.png)
![1-(2-ethoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5600479.png)
![2-(butylthio)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B5600485.png)


